molecular formula C15H22N4O2 B4579072 N,N-bis(cyanomethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N,N-bis(cyanomethyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4579072
M. Wt: 290.36 g/mol
InChI Key: JVFGSEWEPLYKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies, including the construction of the piperidine ring through nucleophilic addition reactions, cyclization processes, and modifications of existing piperidine frameworks. For instance, compounds like bis(benzofuran-enaminone) hybrids possessing a piperazine linker serve as versatile precursors for the synthesis of complex piperazine-linked structures under microwave-assisted conditions, demonstrating the flexibility of synthetic approaches in creating nitrogen-containing heterocycles (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structures of piperidine derivatives are characterized by X-ray crystallography, revealing insights into the conformation, bonding patterns, and stereochemistry of these molecules. The structural analysis of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, for example, elucidates the arrangement of substituents around the piperazine core and the impact of these groups on the overall molecular geometry (Balaban et al., 2008).

Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxic and Anticancer Agents : Compounds structurally related to the specified chemical, such as 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related derivatives, have been synthesized and evaluated for their cytotoxicity toward murine and human tumor cells. These studies have revealed a new class of cytotoxic agents, indicating potential applications in cancer therapy (Dimmock et al., 1998).

  • Antioxidant Agents : Derivatives like 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidines have been synthesized and evaluated as potent antioxidant agents, highlighting the potential of related structures in antioxidative applications (Vartale et al., 2016).

Materials Science Applications

  • Polyamide Synthesis : New polyamides based on bis[4-(4-aminophenoxy)phenyl]diphenylmethane and related compounds have been synthesized, showing moderate to high inherent viscosities and excellent solubility in various organic solvents. These materials have potential applications in the creation of advanced polymers with specific mechanical and thermal properties (Liaw et al., 1999).

properties

IUPAC Name

N,N-bis(cyanomethyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-15(2,3)14(21)19-8-4-12(5-9-19)13(20)18(10-6-16)11-7-17/h12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGSEWEPLYKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(cyanomethyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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